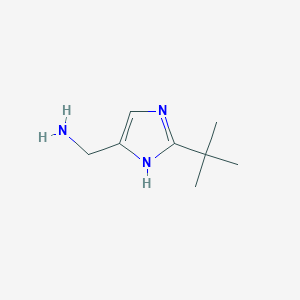

(2-tert-butyl-1H-imidazol-4-yl)methanamine

CAS No.: 1340321-39-2

Cat. No.: VC4637000

Molecular Formula: C8H15N3

Molecular Weight: 153.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340321-39-2 |

|---|---|

| Molecular Formula | C8H15N3 |

| Molecular Weight | 153.229 |

| IUPAC Name | (2-tert-butyl-1H-imidazol-5-yl)methanamine |

| Standard InChI | InChI=1S/C8H15N3/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3,(H,10,11) |

| Standard InChI Key | VCIZQOHOIPAJLR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NC=C(N1)CN |

Introduction

Chemical Identity and Structural Features

The compound belongs to the imidazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Key structural attributes include:

-

Molecular formula: C₈H₁₅N₃

-

Molecular weight: 153.23 g/mol

-

IUPAC name: (2-tert-Butyl-1H-imidazol-4-yl)methanamine

-

SMILES: CC(C)(C)C1=NC=C(N1)CN

The tert-butyl group at the 2-position enhances steric bulk and lipophilicity, while the methanamine substituent at the 4-position introduces a primary amine capable of forming hydrogen bonds or salt bridges .

Synthesis and Characterization

Synthetic Routes

While direct synthetic protocols for (2-tert-butyl-1H-imidazol-4-yl)methanamine are scarce, analogous methods for related imidazoles suggest feasible pathways:

-

Cyclocondensation: Reacting 3,4-diaminobenzoic acid derivatives with tert-butyl-containing reagents under basic conditions .

-

Functional Group Interconversion: Modifying pre-synthesized imidazole cores via reductive amination or nucleophilic substitution .

A representative approach for a related compound, 4-tert-butyl-1H-imidazole, involves cesium carbonate-mediated alkylation in acetonitrile . Adapting this method could yield the target molecule by introducing the methanamine group post-cyclization.

Analytical Data

-

1H-NMR: Expected signals include a singlet for the tert-butyl group (δ ~1.15 ppm), imidazole ring protons (δ ~6.4–7.2 ppm), and methanamine protons (δ ~2.5–3.5 ppm) .

-

MS: A molecular ion peak at m/z 153.23 [M+H]⁺ confirms the molecular weight .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| LogP | ~2.8 (predicted) | |

| Solubility | Low aqueous solubility | |

| pKa (amine) | ~10.5 (estimated) | – |

| Thermal Stability | Stable at 4°C (storage) |

| Parameter | Details | Source |

|---|---|---|

| Hazard Statements | H302, H315, H318, H335 | |

| Precautionary Measures | Use PPE, avoid inhalation | |

| Storage | 4°C, desiccated |

The compound poses moderate toxicity risks, including skin irritation and respiratory sensitization. Proper handling under fume hoods is advised .

Future Research Directions

-

Synthetic Optimization: Develop scalable routes with higher yields (e.g., flow chemistry).

-

Target Identification: Screen against parasitic β-tubulin, IDE, or antimicrobial targets.

-

Formulation Studies: Address solubility limitations via prodrug design or nanoencapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume